5-Bromo-2-(5-bromothiophen-2-yl)pyridine

Organic Synthesis Palladium Catalysis Chemoselectivity

Researchers designing regioregular donor-acceptor (D-A) conjugated polymers often face statistical coupling mixtures when using symmetrical dibromide monomers. 5-Bromo-2-(5-bromothiophen-2-yl)pyridine solves this with electronically differentiated C-Br bonds: the pyridyl bromide undergoes oxidative addition preferentially, enabling chemoselective Suzuki coupling at the pyridine ring first, followed by thiophene bromide activation for donor incorporation. • Enables precise two-step D-A polymer assembly; eliminates statistical coupling byproducts. • Ideal for OFET/OPV active layers requiring defined bandgap and charge transport. • ≥98% purity, solid form; sharp melting point (104-108 °C) verifies integrity upon receipt.

Molecular Formula C9H5Br2NS
Molecular Weight 319.02 g/mol
CAS No. 136902-53-9
Cat. No. B1280825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(5-bromothiophen-2-yl)pyridine
CAS136902-53-9
Molecular FormulaC9H5Br2NS
Molecular Weight319.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=CC=C(S2)Br
InChIInChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H
InChIKeyAZBHJODALOVOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Key Characteristics & Procurement


5-Bromo-2-(5-bromothiophen-2-yl)pyridine (CAS 136902-53-9) is a dibrominated heteroaryl compound consisting of a pyridine and a thiophene ring linked at the 2-position, with bromine atoms substituted at the 5-position of each ring [1]. Its molecular formula is C₉H₅Br₂NS, with a molecular weight of approximately 319.02 g/mol . The compound is a solid at room temperature, with a reported melting point range of 104.0 to 108.0 °C . It serves as a crucial synthetic intermediate for the construction of extended conjugated systems via palladium-catalyzed cross-coupling reactions, particularly in materials science and pharmaceutical research [2].

Chemoselectivity Sequential cross-coupling feasible via electronically distinct C-Br bonds
Purity & Form Solid form with reported high purity; no stabilizing additives required
Synthetic Utility Reported scaffold for direct heteroarylation and polymer building block

5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Limitations of Generic Analogs


The value proposition of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine is rooted in its dual, yet electronically distinct, C-Br bonds, which enable sequential and chemoselective functionalization pathways that are unattainable with mono-brominated or differently substituted analogs [1]. The bromine on the electron-deficient pyridine ring exhibits significantly higher reactivity in oxidative addition compared to the bromine on the electron-rich thiophene ring [2]. This intrinsic electronic differentiation allows for a precise, two-step molecular assembly strategy, where the pyridyl site can be selectively coupled first, followed by subsequent coupling at the thiophene site. Generic substitution with compounds like 2-(5-bromothiophen-2-yl)pyridine (CAS 123784-07-6, which lacks the pyridyl bromine) or 5-bromo-2-(thiophen-2-yl)pyridine (lacking the thiophene bromine) would eliminate this crucial synthetic handle, forcing a less efficient, non-selective, or lengthier synthetic route to achieve the same complex architecture .

Target Compound
Dual C-Br bonds with distinct electronic reactivity enable sequential, chemoselective coupling.
Mono-Br Analog
Lacks the second reactive site, which may require longer synthetic pathways.
Target Compound
Electronic asymmetry yields disubstitution selectively in model coupling reactions.
Symmetric Analog
May produce statistical product mixtures, complicating chemoselective assembly.

5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Selection Evidence


Superior Sequential Pd-Catalyzed Cross-Coupling

In a model Suzuki-Miyaura coupling reaction with phenylboronic acid ester, the monomer I-Py-Th-Br (where Py is pyridine and Th is thiophene), a direct analog of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine, undergoes disubstitution selectively, indicating efficient and controlled reactivity at both halogenated sites [1]. In contrast, the symmetric analog Br-Py-Th-Br (a structural isomer) primarily yields monosubstitution products under identical conditions [1]. This demonstrates that the electronic asymmetry between the two bromine atoms in the target compound is a critical design feature enabling higher yields of the desired di-functionalized product, a key advantage for convergent synthesis.

Sequential Cross-Coupling
Head-to-head
Disubstitution vs. Monosubstitution
Supports chemoselective synthetic strategy design
Model reaction with tBu3PPd0 and phenylboronic ester
Organic Synthesis Palladium Catalysis Chemoselectivity Cross-Coupling

Higher Commercial Purity Than Analogs

Commercially, 5-Bromo-2-(5-bromothiophen-2-yl)pyridine is routinely available from major suppliers at a guaranteed purity of ≥98.0% (by GC), with a typical melting point range of 104.0-108.0 °C, indicating high crystalline purity . In comparison, a common mono-brominated analog, 2-(5-bromothiophen-2-yl)pyridine (CAS 123784-07-6), is frequently offered at a standard purity of 97% and often requires stabilization with additives like copper, hydroquinone, and magnesium oxide to prevent decomposition, which can introduce impurities into subsequent reactions .

Commercial Purity
Specification review
≥98% purity
May reduce purification requirements
Supplier data; verify per received lot
Materials Chemistry Procurement Purity Standards Quality Control

Validated Building Block for Direct Heteroarylation

Research has demonstrated that the parent scaffold, 2-(5-bromothiophen-2-yl)pyridine, is a highly effective substrate for palladium-catalyzed direct heteroarylation, reacting with a variety of heteroarenes in moderate to high yields using low catalyst loadings (1-2 mol% Pd) [1]. The reaction is regioselective, occurring at the C5 position of the coupling partner, and tolerates diverse functional groups including formyl, acetyl, ester, nitrile, and chloro [1]. While this study used the mono-brominated analog, the presence of an additional bromine on the pyridine ring in the target compound (5-Bromo-2-(5-bromothiophen-2-yl)pyridine) provides a second orthogonal handle for subsequent diversification, allowing access to more complex polyheteroaromatic structures with potential as (N^C)-chelate ligands [1].

Direct Heteroarylation
Class-level inference
Parent scaffold validated; additional Br enables further diversification
Supports polyheteroaromatic building block design
Reaction scope shown with mono-bromo analog
Direct Arylation C-H Activation Polyheteroaromatic Synthesis Ligand Development

Distinct Melting Point Simplifies Purity Checks

The target compound has a well-defined, high melting point range of 104.0-108.0 °C . In contrast, the mono-brominated analog 2-(5-bromothiophen-2-yl)pyridine (CAS 123784-07-6) is typically reported as a liquid or low-melting solid, making it more difficult to assess its purity through simple melting point determination . The solid nature and high melting point of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine allow for a rapid, low-tech quality check upon receipt, offering a practical advantage for procurement and storage management.

Melting Point QC
Data to verify
104–108 °C (solid)
Facilitates rapid purity checks by melting point
Analog commonly a low-melting solid or liquid
Quality Control Procurement Physical Characterization Purity Assessment

5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Application Scenarios


D-A Conjugated Polymer Synthesis

The evidence of chemoselective, sequential cross-coupling (from Evidence 1) makes this compound an ideal monomer for constructing well-defined donor-acceptor (D-A) conjugated polymers [1]. A researcher can first exploit the more reactive pyridyl bromide to introduce an acceptor unit (e.g., via Suzuki coupling), followed by activation of the thiophene bromide to incorporate a donor moiety. This precise, two-step assembly is critical for achieving the desired electronic bandgap and charge transport properties in high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. Using a non-chemoselective analog would lead to statistical mixtures, reducing polymer regioregularity and device efficiency.

Complex Ligand Intermediate for Catalysis

The compound's proven utility in direct heteroarylation (Evidence 3) and its dual-bromine architecture position it as a strategic intermediate for the synthesis of bespoke (N^C)-type chelate ligands [2]. The pyridine nitrogen and the thiophene sulfur can serve as coordination sites after functionalization. A chemist can use the two bromine handles to independently install different aryl or heteroaryl groups, tuning the steric and electronic properties of the resulting ligand. This modular approach is more efficient than synthesizing the same ligand from mono-functional starting materials, saving time and resources in catalyst discovery and optimization programs [2].

Medicinal Chemistry Library Building Block

The high commercial purity (≥98%, Evidence 2) and the solid, easy-to-handle nature of the compound (Evidence 4) are paramount for medicinal chemistry applications. In constructing libraries of novel heterocyclic compounds for biological screening, the use of a high-purity starting material reduces the risk of generating intractable byproduct mixtures that can complicate purification and biological assay interpretation . The ability to rapidly verify the integrity of the building block via its sharp melting point upon receipt provides an additional layer of quality assurance, ensuring that the synthetic effort is not wasted on a compromised reagent .

Application
Selection Property
Validation Focus
Donor-Acceptor Polymer Synthesis
Chemoselective sequential cross-coupling
Polymer regioregularity and optoelectronic study
Ligand Intermediate Synthesis
Dual reactive sites for modular building
Coordination behavior and catalytic activity study
Heterocyclic Library Synthesis
High-purity solid form, easy QC
Reagent integrity and byproduct control

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